molecular formula C9H9NO2 B13493296 4-(3-Hydroxyphenyl)azetidin-2-one

4-(3-Hydroxyphenyl)azetidin-2-one

Cat. No.: B13493296
M. Wt: 163.17 g/mol
InChI Key: HTVKZVAVOZIIGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Hydroxyphenyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactam structures. These compounds are known for their significant biological activities and are often used in medicinal chemistry. The presence of the hydroxyphenyl group at the 4-position of the azetidinone ring enhances its chemical reactivity and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Hydroxyphenyl)azetidin-2-one can be synthesized through various methods. One common approach involves the reaction of 3-chloro-1-{4-[3-(substituted phenyl)prop-2-enoyl]phenyl}-4-(4-hydroxyphenyl)azetidin-2-one with 99% hydrazine hydrate in ethanol. The mixture is refluxed gently for several hours, followed by concentration and cooling to obtain the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxyphenyl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the azetidinone ring can produce amines .

Scientific Research Applications

4-(3-Hydroxyphenyl)azetidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Hydroxyphenyl)azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyphenyl group enhances its reactivity and potential for various applications compared to other azetidinones .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

4-(3-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C9H9NO2/c11-7-3-1-2-6(4-7)8-5-9(12)10-8/h1-4,8,11H,5H2,(H,10,12)

InChI Key

HTVKZVAVOZIIGK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC1=O)C2=CC(=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.